Dual Halogen Pattern Drives PNMT Inhibitory Activity Claimed in Patent Literature
U.S. Patent 4,128,666 explicitly claims 2-indanamine compounds bearing 4- and 5-halo substituents as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine biosynthesis [1]. The claimed generic structure requires both R₁ and R₂ substituents independently selected from chloro, bromo, fluoro, trifluoromethyl, or iodo. The 5-bromo-4-fluoro combination satisfies the structural requirements of this pharmacophore, providing both a heavy halogen (Br) for enhanced van der Waals contacts and a light halogen (F) for electronic tuning. This patent constitutes a direct disclosure of the target compound's substitution pattern as a component of biologically active molecules.
| Evidence Dimension | Enzymatic target engagement (PNMT inhibition) |
|---|---|
| Target Compound Data | 4,5-dihalo-2-indanamine scaffold (bromo at position 5, fluoro at position 4) disclosed as active PNMT inhibitor class |
| Comparator Or Baseline | Mono-halogenated 2-indanamines (single halogen at position 4 or 5) — not claimed; unsubstituted 2-indanamine not claimed |
| Quantified Difference | Patent explicitly requires two halo substituents for PNMT inhibitory activity; mono-halogenated or unsubstituted analogs are structurally excluded from the claimed invention |
| Conditions | In vitro PNMT enzyme inhibition assay; ex vivo epinephrine biosynthesis models as described in U.S. Patent 4,128,666 |
Why This Matters
For procurement decisions in PNMT-targeted drug discovery, this compound's 4,5-dihalo pattern is structurally mandated by the patent pharmacophore; mono-halogenated 1-aminoindanes cannot serve as surrogates.
- [1] SmithKline Corporation. 4 AND 5-Halo Substituted 2-Indanamine Compounds. U.S. Patent 4,128,666, issued December 5, 1978. Available at: https://patents.justia.com/patent/4128666 View Source
